2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
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Description
This compound is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product .Molecular Structure Analysis
The molecular formula of the compound is C18H15FN2O2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of a positive charge on either of two nitrogen atoms, showing two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Scientific Research Applications
Radiopharmaceutical Applications
Compounds similar to 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide, particularly those containing imidazole and fluorophenyl groups, have been explored for their potential in radiopharmaceutical applications. For instance, derivatives like fluoroproxyfan, a potential histamine H3 receptor ligand, have been labeled with fluorine-18 for clinical PET studies. The process involves the O-alkylation of imidazolyl propanol derivatives, leading to compounds with significant radiochemical yield and purity, indicating the potential for imaging histamine H3 receptors in clinical settings (Iwata et al., 2000).
Antiprotozoal and Antimicrobial Activity
Research into imidazole and benzimidazole derivatives has shown strong antiprotozoal and antimicrobial activities. Specifically, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives have demonstrated potent activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds outperforming metronidazole, the standard drug used for these infections (Pérez‐Villanueva et al., 2013). This suggests that the compound may have applications in developing new antiprotozoal or antimicrobial agents.
Anticancer and Radiosensitizing Properties
Derivatives of imidazole have been investigated for their potential anticancer and radiosensitizing properties. For example, studies on imidazo[2,1-b][1,3]benzothiazole derivatives have highlighted their effectiveness as radiosensitizers and anticarcinogenic compounds, with significant in vitro activity against cancer cell lines such as human liver cancer Hep G2 and melanoma cell lines. These findings indicate the role such compounds can play in enhancing the effectiveness of radiation therapy in cancer treatment (Majalakere et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The structural motif of imidazole is also significant in enzyme inhibition, with applications in therapeutic drug development. For instance, arenesulfonyl-2-imidazolidinones have been tested as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. Such compounds have shown micromolar inhibition constants, demonstrating potential for therapeutic use in conditions where enzyme activity modulation is beneficial (Abdel-Aziz et al., 2015).
properties
IUPAC Name |
2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-16-8-4-14(5-9-16)21-17(23)12-25-18-20-10-11-22(18)15-6-2-13(19)3-7-15/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSNZMQBOUACOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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